2-Oxobutyl acetate
Overview
Description
2-Oxobutyl acetate is an organic compound with the chemical formula C6H10O3. It is a colorless liquid with a sweet, fruity odor. This compound is commonly used as a solvent and a flavoring agent due to its pleasant aroma and good solubility properties. It is also utilized in the synthesis of other organic compounds, such as rubber additives and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxobutyl acetate can be synthesized through a keto-enol tautomerization reaction. The primary method involves the reaction of butanone with acetic anhydride to form 1-acetoxy-2-butanone, which then undergoes a dehydration reaction to produce the target compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction pathway but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process includes:
- Reacting butanone with acetic anhydride in the presence of a catalyst.
- Conducting the reaction at elevated temperatures to facilitate the formation of 1-acetoxy-2-butanone.
- Dehydrating the intermediate product to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Oxobutyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and butanone.
Reduction: It can be reduced to form 2-hydroxybutyl acetate.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Acetic acid and butanone.
Reduction: 2-Hydroxybutyl acetate.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
2-Oxobutyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and fragrances
Mechanism of Action
The mechanism of action of 2-oxobutyl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .
Comparison with Similar Compounds
2-Butoxyethanol acetate: Used as a solvent in various industries, similar to 2-oxobutyl acetate.
1-Acetoxy-2-butanone: An intermediate in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its pleasant aroma and good solubility properties make it particularly valuable in the fragrance and flavor industries .
Properties
IUPAC Name |
2-oxobutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWJCBYBIICPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166271 | |
Record name | 2-Butanone, 1-hydroxy-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-57-1 | |
Record name | 1-Acetoxy-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetoxy-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxobutyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanone, 1-hydroxy-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETOXY-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZR62CUM43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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